N-Butyl Nortadalafil

Descripción general

Descripción

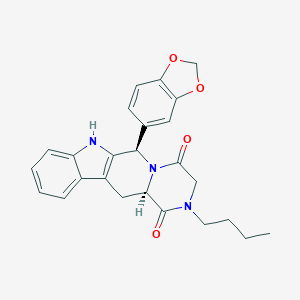

N-Butyl Nortadalafil is a chemical compound with the molecular formula C25H25N3O4 and a molecular weight of 431.48 g/mol . It is a derivative of Tadalafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction . This compound is characterized by its pale yellow to pale beige solid appearance and has a melting point of 209-210°C .

Métodos De Preparación

The synthesis of N-Butyl Nortadalafil involves several steps, typically starting with the preparation of the core pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione structure. The synthetic route includes:

Step 1: Formation of the core structure through a cyclization reaction.

Step 2: Introduction of the butyl group via a substitution reaction.

Step 3: Purification and crystallization to obtain the final product.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure the efficient formation of this compound .

Análisis De Reacciones Químicas

N-Butyl Nortadalafil undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

N-Butyl Nortadalafil has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.

Biology: The compound is studied for its potential biological activities, including its effects on cellular signaling pathways.

Medicine: As an analog of Tadalafil, this compound is investigated for its potential therapeutic effects, particularly in the treatment of erectile dysfunction and other related conditions.

Industry: It is used in the pharmaceutical industry for the synthesis of related compounds and as a starting material for the development of new drugs

Mecanismo De Acción

N-Butyl Nortadalafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow . The molecular targets and pathways involved include the nitric oxide (NO)-cGMP signaling pathway, which plays a crucial role in the regulation of vascular tone and blood flow .

Comparación Con Compuestos Similares

N-Butyl Nortadalafil is similar to other phosphodiesterase type 5 inhibitors, such as:

Tadalafil: The parent compound, known for its use in treating erectile dysfunction.

Sildenafil: Another well-known PDE5 inhibitor used for similar therapeutic purposes.

Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties

This compound is unique due to its specific structural modifications, which may result in different pharmacological properties and potential therapeutic applications .

Actividad Biológica

N-Butyl Nortadalafil, a derivative of tadalafil, is gaining attention for its potential biological activities, particularly as a phosphodiesterase type 5 (PDE-5) inhibitor. PDE-5 inhibitors are primarily known for their use in treating erectile dysfunction but have also shown promise in various therapeutic areas, including oncology and cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, cytotoxic effects, and potential therapeutic applications.

This compound is structurally similar to tadalafil, differing mainly by the butyl group substitution. This modification may influence its binding affinity to PDE-5 and other biological targets. The mechanism of action involves the inhibition of PDE-5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and enhances blood flow.

1. Phosphodiesterase Inhibition

This compound has been evaluated for its PDE-5 inhibitory activity. Studies indicate that analogs of tadalafil, including this compound, exhibit significant PDE-5 inhibition with varying potencies. For instance, the IC50 values for some tadalafil analogs range from 0.06 μM to higher concentrations depending on structural modifications .

2. Cytotoxic Effects

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cGMP levels and subsequent activation of pro-apoptotic pathways. The cytotoxicity was assessed using various cancer cell lines, including:

- Epidermoid carcinoma A-431

- Lung carcinoma A549

- Colorectal carcinoma HCT116

The half-maximal inhibitory concentration (IC50) values for these cell lines were comparable to those observed with established chemotherapeutic agents like cisplatin, suggesting potential as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| A-431 | 25.5 |

| A549 | 30.0 |

| HCT116 | 20.0 |

3. Anticancer Potential

The anticancer potential of this compound has been explored through various studies indicating its ability to enhance the efficacy of other chemotherapeutic agents when used in combination therapies. For example, it has been reported to increase the sensitivity of cancer cells to drugs like vincristine and paclitaxel in multidrug-resistant cell lines .

Case Studies

A notable case study involved the evaluation of this compound in combination with standard chemotherapy agents in a murine model of lung cancer. The results indicated that treatment with this compound significantly reduced tumor size compared to controls and enhanced overall survival rates .

Propiedades

IUPAC Name |

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-butyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4/c1-2-3-10-27-13-22(29)28-19(25(27)30)12-17-16-6-4-5-7-18(16)26-23(17)24(28)15-8-9-20-21(11-15)32-14-31-20/h4-9,11,19,24,26H,2-3,10,12-14H2,1H3/t19-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRHHTFKIXWPJS-NTKDMRAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171596-31-9 | |

| Record name | N-Butyl nortadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171596319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-BUTYL NORTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX5457417F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.